molecular formula C12H10Cl2O3 B13608059 Methyl1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate

Methyl1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate

Cat. No.: B13608059
M. Wt: 273.11 g/mol
InChI Key: FYJJXMFTRUEULH-UHFFFAOYSA-N
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Description

Methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a methyl ester and a 3,5-dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate typically involves the reaction of 3,5-dichlorobenzoyl chloride with methyl cyclopropane carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclopropane carboxylate: Lacks the 3,5-dichlorobenzoyl group, resulting in different chemical and biological properties.

    3,5-Dichlorobenzoyl chloride: Used as a precursor in the synthesis of the target compound.

    Cyclopropane derivatives: Various cyclopropane derivatives with different substituents exhibit unique properties and applications.

Uniqueness

Methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate is unique due to the presence of both the cyclopropane ring and the 3,5-dichlorobenzoyl group, which confer specific chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H10Cl2O3

Molecular Weight

273.11 g/mol

IUPAC Name

methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H10Cl2O3/c1-17-11(16)12(2-3-12)10(15)7-4-8(13)6-9(14)5-7/h4-6H,2-3H2,1H3

InChI Key

FYJJXMFTRUEULH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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